![molecular formula C20H24ClN5O B15166270 N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine CAS No. 200484-16-8](/img/structure/B15166270.png)
N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a guanidine core, a pyridine ring, and a chlorophenoxy group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorophenol with 1-bromoheptane to form 7-(4-chlorophenoxy)heptane. This intermediate is then reacted with cyanamide and 4-pyridinecarboxaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine involves its interaction with specific molecular targets. It is known to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular metabolism. This inhibition disrupts the NAD+ biosynthesis pathway, leading to cellular stress and apoptosis in certain cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-Chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridylguanidine: A structurally similar compound with a shorter alkyl chain.
N-(6-(4-Chlorophenoxy)hexyl)-N’-cyano-N’'-3-pyridylguanidine: Similar structure but with a different position of the pyridine ring.
Uniqueness
N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine is unique due to its specific combination of functional groups and the length of its alkyl chain
Propriétés
Numéro CAS |
200484-16-8 |
|---|---|
Formule moléculaire |
C20H24ClN5O |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
2-[7-(4-chlorophenoxy)heptyl]-1-cyano-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-8-19(9-7-17)27-15-5-3-1-2-4-12-24-20(25-16-22)26-18-10-13-23-14-11-18/h6-11,13-14H,1-5,12,15H2,(H2,23,24,25,26) |
Clé InChI |
JDRWKANRSUIGMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



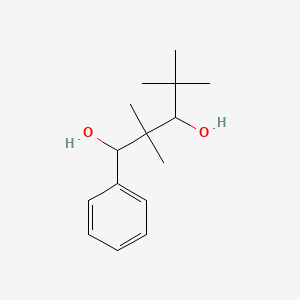
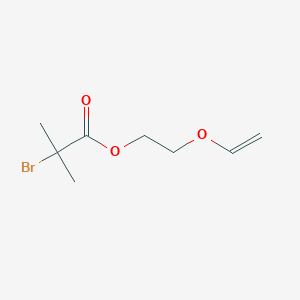
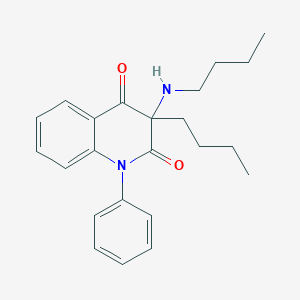

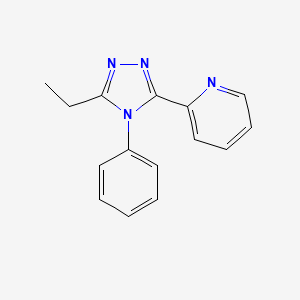
![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
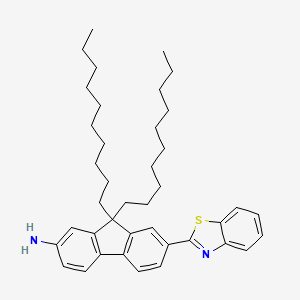
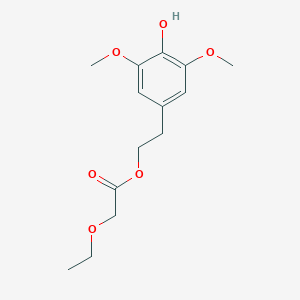

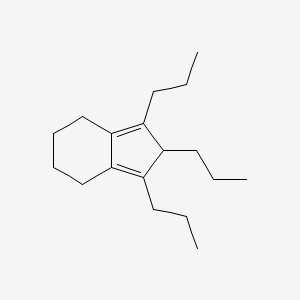
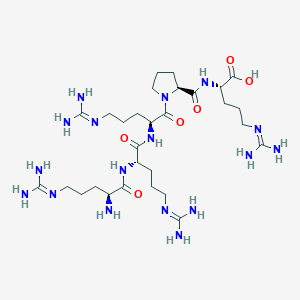
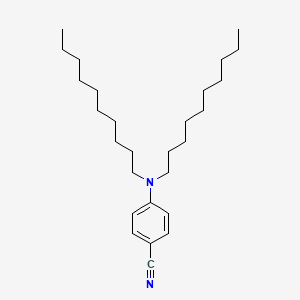
![(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B15166286.png)
